4-(methylsulfonyl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(methylsulfonyl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with a methylsulfonyl group and a tetrahydrofuran-2-yl-1,3,4-oxadiazol-2-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(methylsulfonyl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzamide typically involves multiple steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Attachment of the tetrahydrofuran ring:
Introduction of the methylsulfonyl group: This is usually done by sulfonylation reactions using reagents like methylsulfonyl chloride.
Formation of the benzamide core: The final step involves the coupling of the substituted benzoyl chloride with the amine derivative of the oxadiazole intermediate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-(methylsulfonyl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amine derivatives.
Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other suitable catalysts.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzamides depending on the reagents used.
Scientific Research Applications
4-(methylsulfonyl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-(methylsulfonyl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The tetrahydrofuran moiety may enhance the compound’s solubility and bioavailability, while the methylsulfonyl group can modulate its reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
4-(methylsulfonyl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)benzamide: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.
4-(methylsulfonyl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-triazol-2-yl)benzamide: Similar structure but with a triazole ring instead of an oxadiazole ring.
Uniqueness
4-(methylsulfonyl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is unique due to the presence of the oxadiazole ring, which imparts specific chemical and biological properties. The combination of the tetrahydrofuran and methylsulfonyl groups further enhances its solubility, stability, and potential bioactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-methylsulfonyl-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O5S/c1-23(19,20)10-6-4-9(5-7-10)12(18)15-14-17-16-13(22-14)11-3-2-8-21-11/h4-7,11H,2-3,8H2,1H3,(H,15,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLSJIUJJRIMIAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3CCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.